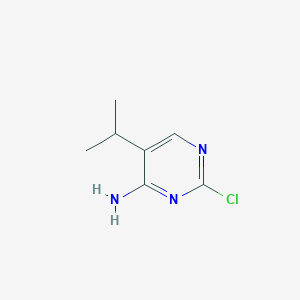

2-Chloro-5-isopropylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-isopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is categorized under amines and halides .

Synthesis Analysis

The synthesis of pyrimidines, including 2-Chloro-5-isopropylpyrimidin-4-amine, involves various methods. One approach involves the reaction between easily available chalcones and benzamidine hydrochloride . Another method involves the base-catalyzed synthesis of 2-chloro-4-Amino-5-flouroPyrimidine to improve the yields and economically viable industrialization process from its biological active pyrimidine derivative of 5-flourouracil .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-isopropylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom at the 2nd position, an isopropyl group at the 5th position, and an amine group at the 4th position .Applications De Recherche Scientifique

Corrosion Inhibition

Research has shown that pyrimidine derivatives, including those structurally related to 2-Chloro-5-isopropylpyrimidin-4-amine, serve as effective corrosion inhibitors for metals. These compounds adsorb onto metal surfaces, forming protective layers that significantly reduce corrosion rates in acidic environments. This application is crucial in industries where metal longevity and durability are essential, such as in construction and manufacturing (Ashassi-Sorkhabi et al., 2005).

Pharmaceutical Research

2,4-Diaminopyrimidines, closely related to the chemical , have been designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cells. These compounds have shown promise in antibacterial and anticancer applications, indicating the potential of 2-Chloro-5-isopropylpyrimidin-4-amine derivatives in developing new therapeutic agents (Wyss et al., 2003).

Organic Synthesis

2-Chloro-5-isopropylpyrimidin-4-amine serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through selective reactions. Its reactivity has been exploited in the synthesis of various heterocyclic compounds, demonstrating its utility in creating pharmacologically active molecules and materials with unique properties. For instance, selective addition reactions involving this compound have led to the creation of novel pyrimidine derivatives with potential applications ranging from materials science to drug development (Richter et al., 2013).

Material Science

In material science, pyrimidine derivatives have shown potential in developing new materials with unique optical and electronic properties. Their synthesis, involving intermediates like 2-Chloro-5-isopropylpyrimidin-4-amine, opens up possibilities for creating advanced materials for electronics, photovoltaics, and other high-tech applications, underscoring the compound's importance beyond pharmaceuticals (Smith & Buchwald, 2016).

Orientations Futures

While specific future directions for 2-Chloro-5-isopropylpyrimidin-4-amine are not mentioned in the available resources, research in the field of pyrimidines is ongoing. There are suggestions for the development of new pyrimidines as anti-inflammatory agents . Additionally, the transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued .

Propriétés

IUPAC Name |

2-chloro-5-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-4(2)5-3-10-7(8)11-6(5)9/h3-4H,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYBSKSZTQPLET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N=C1N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)

![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)

![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)

![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)

![N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2738223.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2738225.png)

![2-(2-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738229.png)